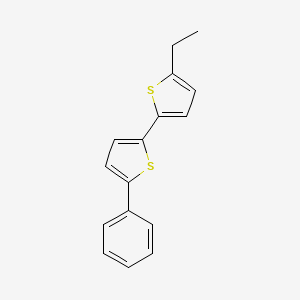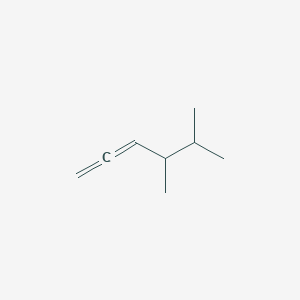![molecular formula C16H22Cl2S2 B14320845 [Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride CAS No. 102803-42-9](/img/structure/B14320845.png)
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound features a naphthalene core with two methylene bridges, each linked to a dimethylsulfanium group, and is stabilized by two chloride ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride typically involves the reaction of naphthalene derivatives with suitable sulfonium precursors. One common method includes the reaction of naphthalene-1,4-diylbis(methylene) with dimethylsulfanium chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium groups to sulfides.
Substitution: The chloride ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide or cyanide ions can replace the chloride ions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces sulfides.
科学的研究の応用
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which [Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride exerts its effects involves its interaction with molecular targets through its sulfonium groups. These groups can form strong interactions with nucleophiles, facilitating various chemical transformations. The naphthalene core provides a stable framework that can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
- 1,1′-(Naphthalene-2,6-diylbis(methylene))bis(3-methyl-1H-imidazolium) bromide
- 1,1′-(Naphthalene-2,7-diylbis(methylene))bis(3-methyl-1H-imidazolium) bromide
- 1,1′-(Naphthalene-2,6-diylbis(methylene))bis(1-butylpyrrolidinium) bromide
Uniqueness
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride is unique due to its specific substitution pattern and the presence of dimethylsulfanium groups
特性
CAS番号 |
102803-42-9 |
|---|---|
分子式 |
C16H22Cl2S2 |
分子量 |
349.4 g/mol |
IUPAC名 |
[4-(dimethylsulfoniomethyl)naphthalen-1-yl]methyl-dimethylsulfanium;dichloride |
InChI |
InChI=1S/C16H22S2.2ClH/c1-17(2)11-13-9-10-14(12-18(3)4)16-8-6-5-7-15(13)16;;/h5-10H,11-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
PQCCJFJUQDRORD-UHFFFAOYSA-L |
正規SMILES |
C[S+](C)CC1=CC=C(C2=CC=CC=C12)C[S+](C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)

![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)


![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)


